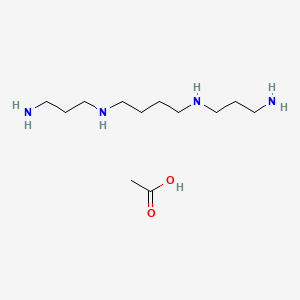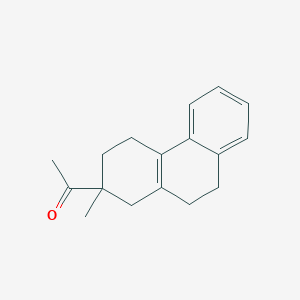silane CAS No. 65923-70-8](/img/structure/B14465391.png)
[2-(2-Bromophenyl)ethyl](trichloro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)ethylsilane: is an organosilicon compound characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further bonded to a trichlorosilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)ethylsilane typically involves the reaction of 2-bromophenylethyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of 2-(2-Bromophenyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The trichlorosilane group in 2-(2-Bromophenyl)ethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding silane derivatives.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ethyl chain can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Alcohols, amines, thiols; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Substitution: Silane derivatives with various functional groups.
Reduction: 2-(2-Phenyl)ethylsilane.
Oxidation: [2-(2-Bromophenyl)acetaldehyde] or [2-(2-Bromophenyl)acetic acid].
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 2-(2-Bromophenyl)ethylsilane is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based polymers and resins with enhanced thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry:
Coatings and Adhesives: It is used in the formulation of high-performance coatings and adhesives due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)ethylsilane involves its interaction with specific molecular targets, primarily through the formation of covalent bonds. The trichlorosilane group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
- 2-(2-Chlorophenyl)ethylsilane
- 2-(2-Fluorophenyl)ethylsilane
- 2-(2-Iodophenyl)ethylsilane
Comparison:
- Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the reactivity of the compound. Bromine, being larger and less electronegative than chlorine and fluorine, imparts unique reactivity patterns to 2-(2-Bromophenyl)ethylsilane.
- Applications: While all these compounds can be used in similar applications, the specific properties of 2-(2-Bromophenyl)ethylsilane, such as its reactivity and stability, make it particularly suitable for certain specialized applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
2-(2-bromophenyl)ethyl-trichlorosilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl3Si/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMNSXKCRKEJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40793000 |
Source


|
| Record name | [2-(2-Bromophenyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-70-8 |
Source


|
| Record name | [2-(2-Bromophenyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)


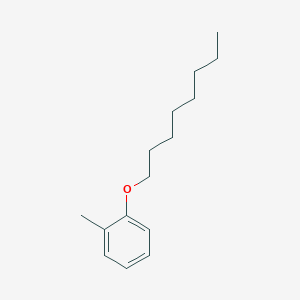
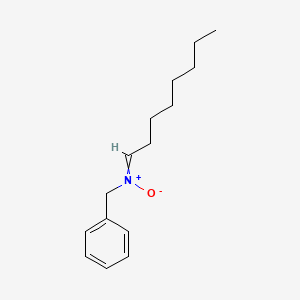
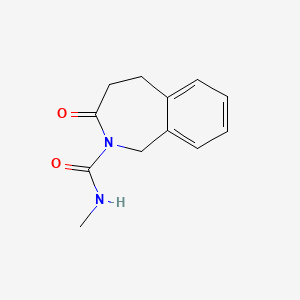
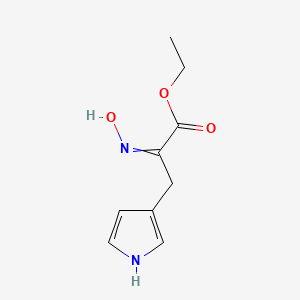
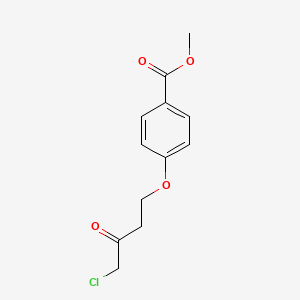

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)

